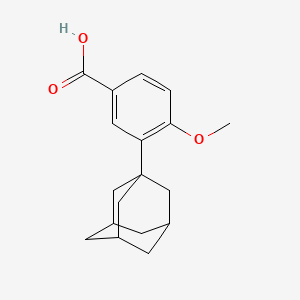

3-(1-Adamantyl)-4-methoxybenzoic acid

Descripción general

Descripción

3-(1-Adamantyl)-4-methoxybenzoic acid is a chemical compound that features an adamantane moiety attached to a methoxybenzoic acid structure. Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Adamantyl)-4-methoxybenzoic acid typically involves multiple steps. One common method includes the alkylation of 4-bromophenol with 1-adamantanol in the presence of an acid catalyst to produce 2-(1-adamantyl)-4-bromophenol. This intermediate is then subjected to O-alkylation with methyl iodide in dimethylformamide in the presence of a potash base to yield 2-(1-adamantyl)-4-bromoanisole. The final step involves the coupling of the zinc derivative of 2-(1-adamantyl)-4-bromoanisole with methyl-6-bromo-2-naphthenoate using a nickel catalyst, followed by alkaline hydrolysis to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and efficiency. These methods often involve the use of catalytic coupling reactions, such as the Suzuki-Miyaura method, which is known for its ability to form carbon-carbon bonds efficiently .

Análisis De Reacciones Químicas

Types of Reactions

3-(1-Adamantyl)-4-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Halogenation and nitration reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Aplicaciones Científicas De Investigación

3-(1-Adamantyl)-4-methoxybenzoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and anticancer properties.

Industry: The compound is used in the development of advanced materials, including nanomaterials and catalysts.

Mecanismo De Acción

The mechanism of action of 3-(1-Adamantyl)-4-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to nuclear receptors or enzymes, modulating their activity and leading to therapeutic effects. The adamantane moiety contributes to the compound’s ability to cross biological membranes and reach its targets effectively .

Comparación Con Compuestos Similares

Similar Compounds

- 1-Adamantylacetic acid

- 2-(1-Adamantyl)-3-hydroxybutyric acid

- 3-Phenyl-adamantane-1-carboxylic acid

Uniqueness

3-(1-Adamantyl)-4-methoxybenzoic acid is unique due to its combination of the adamantane structure with a methoxybenzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the presence of the methoxy group can influence the compound’s reactivity and its interaction with biological targets .

Actividad Biológica

3-(1-Adamantyl)-4-methoxybenzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an adamantyl group attached to a methoxy-substituted benzoic acid. This structural configuration contributes to its biological properties.

1. Antiviral Activity

Research indicates that compounds containing the adamantyl moiety exhibit antiviral properties, particularly against orthopoxviruses. For instance, derivatives of adamantane have shown significant inhibition of vaccinia virus reproduction in cell cultures. The effectiveness of these compounds often depends on their concentration and specific structural features .

| Compound | Virus Type | Inhibition Rate | Concentration |

|---|---|---|---|

| This compound | Vaccinia Virus | Up to 100% | 2 µg/mL |

| Adamantane Derivative | Cowpox Virus | 72% - 100% | 2 µg/mL |

2. Anti-inflammatory and Analgesic Effects

The compound has been studied for its anti-inflammatory properties, particularly as a soluble epoxide hydrolase inhibitor (sEHI). In various animal models, it demonstrated significant analgesic effects without the addictive potential associated with opioids. The anti-inflammatory activity was linked to its ability to modulate inflammatory cytokines and epoxide levels in plasma following challenges such as LPS administration .

| Study Reference | Effect Observed | Methodology |

|---|---|---|

| Liu et al., 2009 | Anti-inflammatory | In vivo models |

| Imig et al., 2005 | Analgesic | Pain models |

3. Cardiovascular and Renal Protection

In addition to its anti-inflammatory properties, this compound has shown potential in providing cardiovascular and renal protection. Studies have indicated that it can reverse shifts in plasma levels of inflammatory markers and improve renal function in hypertensive models .

Case Studies

Case Study 1: Analgesic Efficacy

In a controlled study involving murine models, this compound was administered to evaluate its analgesic effects. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential as a non-opioid analgesic agent.

Case Study 2: Antiviral Properties

A study focused on the antiviral efficacy of adamantane derivatives highlighted that this compound inhibited the replication of vaccinia virus effectively at low concentrations. This positions it as a candidate for further development in antiviral therapies.

Propiedades

IUPAC Name |

3-(1-adamantyl)-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-21-16-3-2-14(17(19)20)7-15(16)18-8-11-4-12(9-18)6-13(5-11)10-18/h2-3,7,11-13H,4-6,8-10H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZRMETXJWTWQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)C23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.